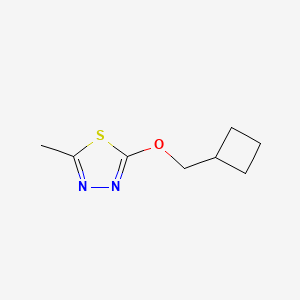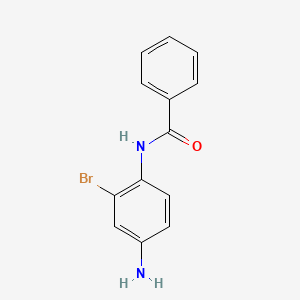
N-(4-amino-2-bromophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-bromophenyl)benzamide is an organic compound with the molecular formula C13H11BrN2O It is a benzamide derivative, characterized by the presence of an amino group and a bromine atom attached to the phenyl ring
Mechanism of Action
Target of Action
N-(4-amino-2-bromophenyl)benzamide is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative activities It’s known that similar compounds have shown promising activity against bacterial (gram positive and gram negative) and fungal species, as well as against certain cancer cell lines .
Mode of Action
It’s known that similar compounds interact with their targets through a process known as free radical bromination . In this process, a bromine atom is introduced into the molecule, which can lead to significant changes in its biological activity .
Biochemical Pathways
Similar compounds have been reported to block the biosynthesis of certain bacterial lipids , which could potentially disrupt the integrity of the bacterial cell membrane and inhibit growth.
Pharmacokinetics
The compound’s molecular weight of 29114 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Similar compounds have shown promising antimicrobial activity and antiproliferative effects against certain cancer cell lines . These effects are likely due to the compound’s interaction with its targets and its impact on biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-bromophenyl)benzamide typically involves the condensation of 4-amino-2-bromobenzoic acid with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-bromophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Phenylamine derivatives.
Substitution: Hydroxyl or alkyl-substituted benzamides.
Scientific Research Applications
N-(4-amino-2-bromophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)benzamide: Lacks the amino group, which may reduce its biological activity.
N-(4-amino-2-chlorophenyl)benzamide: Contains a chlorine atom instead of bromine, which can alter its reactivity and biological properties.
N-(4-amino-2-fluorophenyl)benzamide: Contains a fluorine atom, which can significantly change its chemical behavior and interactions.
Uniqueness
N-(4-amino-2-bromophenyl)benzamide is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-amino-2-bromophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHSEFHSAALKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3015513.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)
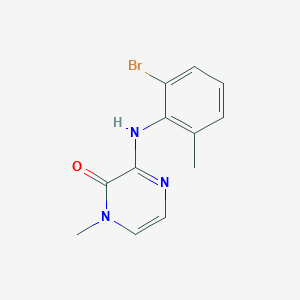
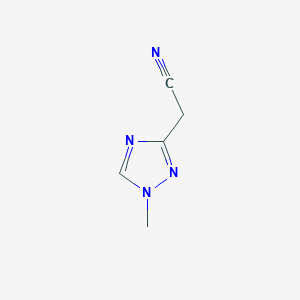
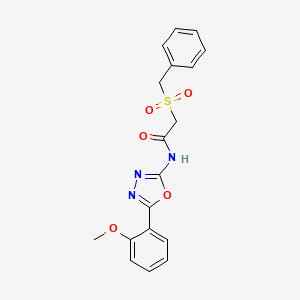


![N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B3015524.png)
![1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea](/img/structure/B3015529.png)
![2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015531.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3015532.png)

